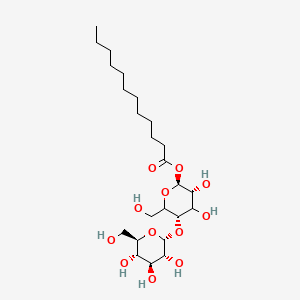
4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate is a biochemical compound with the molecular formula C24H44O12 and a molecular weight of 524.6 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it a valuable tool in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate can be achieved through enzymatic catalysis, where glucose and glucoside are combined under specific conditions . This method involves the use of enzymes to facilitate the reaction, ensuring high specificity and yield.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of glucose from natural sources such as sugar cane or sugar beet. The extracted glucose undergoes saccharification, purification, and crystallization to achieve the desired purity . Enzymatic synthesis is also employed on an industrial scale to produce this compound efficiently .
化学反应分析
Types of Reactions: 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and glycosyl donors for glycosylation . The conditions for these reactions vary, with hydrolysis typically occurring in aqueous solutions, oxidation requiring specific oxidizing agents, and glycosylation involving the use of glycosyl donors under controlled conditions .
Major Products Formed: The major products formed from these reactions include various glycosides and oxidized derivatives of the original compound . These products are valuable for further research and application in different scientific fields.
科学研究应用
4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate has a wide range of scientific research applications. In chemistry, it is used as a substrate for studying enzymatic reactions and glycosylation processes . In biology, it serves as a tool for investigating carbohydrate metabolism and cellular processes involving glycosides . In medicine, this compound is utilized in the development of therapeutic agents and diagnostic tools . Additionally, it has industrial applications in the production of bioactive compounds and as an additive in various products .
作用机制
The mechanism of action of 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate involves its interaction with specific enzymes and molecular targets. The compound acts as a substrate for glycosylation reactions, where it donates its glycosyl group to acceptor molecules . This process is facilitated by enzymes such as glycosyltransferases, which catalyze the transfer of the glycosyl group to the target molecule . The resulting glycosylated products play crucial roles in various biological processes, including cell signaling, metabolism, and structural integrity .
相似化合物的比较
Similar Compounds: Similar compounds to 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate include cellobiose, lactose, maltose, and other glycosides . These compounds share structural similarities, such as the presence of glycosidic bonds and glucose units .
Uniqueness: What sets this compound apart from these similar compounds is its unique dodecanoate group, which imparts distinct properties and functionalities . This structural feature enhances its solubility, stability, and reactivity, making it a valuable compound for specific scientific applications .
属性
分子式 |
C24H44O12 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC 名称 |
[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-16(27)35-23-21(32)19(30)22(15(13-26)34-23)36-24-20(31)18(29)17(28)14(12-25)33-24/h14-15,17-26,28-32H,2-13H2,1H3/t14-,15?,17-,18+,19?,20-,21-,22-,23+,24-/m1/s1 |
InChI 键 |
QUZIQDPFBOROML-ATRIQKIRSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















